![molecular formula C18H18N4O5S B2843510 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1105210-39-6](/img/structure/B2843510.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C18H18N4O5S and its molecular weight is 402.43. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Applications
Pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some compounds exhibit higher anticancer activity than doxorubicin, a reference drug, alongside good to excellent antimicrobial efficacy (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study focused on pyrazolines based on thiazolidin-4-one derivatives, noting their excellent properties as potential anticancer and HIV treatments (Patel et al., 2013).
Anti-Inflammatory and Anti-Cancer Activities
Novel pyrazolo[1,5-a]pyrimidine analogs were synthesized with demonstrated anti-inflammatory and anti-cancer activities. These compounds were confirmed to have promising results through various analytical methods, highlighting their potential as therapeutic agents (Kaping et al., 2016).
Cytoprotective and Antiulcer Activities
Specific 1H-pyrazol-1-ylpyrimidine derivatives related to mepirizole and dulcerozine showed potent inhibition of HCI-ethanol-induced and water-immersion stress-induced ulcers in rats, with low acute toxicity (Ikeda et al., 1996).
Synthesis and Biological Evaluation
The synthesis of pyrimidine linked pyrazole heterocyclics highlighted their insecticidal and antibacterial potential, indicating the versatility of these compounds in addressing both agricultural and medical challenges (Deohate & Palaspagar, 2020).
properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-27-14-4-2-12(3-5-14)16(23)9-21-11-19-17-15(18(21)24)8-20-22(17)13-6-7-28(25,26)10-13/h2-5,8,11,13H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLCHNPVEHWNFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
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